N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-18-11-4-3-10(7-12(11)19-2)8-15-13(17)16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYURVXIVBFPDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
The most common approach involves coupling 3,4-dimethoxybenzylamine with imidazole-1-carboxylic acid derivatives using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The process typically proceeds as follows:
- Activation of the carboxylic acid: The imidazole-1-carboxylic acid is activated with DCC or EDC in an organic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Coupling with the amine: The activated acid reacts with 3,4-dimethoxybenzylamine, often in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) or HOAT (1-Hydroxy-7-azabenzotriazole) to enhance yield.
- Reaction conditions: Typically performed at room temperature or slightly elevated temperatures (20-60°C) over 12-48 hours, with stirring.
- Reagents: 3,4-dimethoxybenzylamine, imidazole-1-carboxylic acid, DCC, DMAP
- Solvent: Dichloromethane
- Conditions: Room temperature, 12-24 hours
- Purification: Recrystallization or chromatography
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling process, reducing reaction times significantly. For example, one study reports:
- Reacting the amine and acid in DCM with EDC and HOBt under microwave irradiation at 80-120°C for 1-2 hours, leading to high yields.
Industrial Scale Production
Large-scale synthesis employs continuous flow reactors or batch processes with optimized parameters:
- Use of automated systems for precise control of temperature, stirring, and reagent addition.
- Purification steps include recrystallization, chromatography, or filtration to achieve high purity.
Key Reagents and Solvents
| Reagent / Solvent | Role | Typical Conditions |
|---|---|---|
| DCC or EDC | Coupling agent | Room temperature to 60°C |
| DMAP or HOAT | Catalysts to enhance coupling | Ambient or mild heating |
| Dichloromethane (DCM) | Solvent | Room temperature |
| N,N-Dimethylformamide (DMF) | Solvent | Elevated temperature (~60°C) |
| Microwave irradiation | Accelerates reactions | 80-120°C, 1-2 hours |
Research Findings and Data Tables
Reaction Yields and Conditions
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Conventional coupling | 3,4-dimethoxybenzylamine + imidazole-1-carboxylic acid + DCC | DCM | Room temp | 12-24 hr | 65-80 | Purification by recrystallization |
| Microwave-assisted | Same as above + EDC/HOBt | DCM | 80-120°C | 1-2 hr | 75-90 | Enhanced yield and reduced time |
| Industrial process | Large-scale reagents + automated reactors | Various | 25-60°C | 24-48 hr | >85 | Purification via chromatography or recrystallization |
Purification Techniques
| Technique | Description | Purpose |
|---|---|---|
| Recrystallization | Dissolving crude in hot solvent and cooling | Purify crystalline product |
| Chromatography | Silica gel or preparative HPLC | Remove impurities, improve purity |
| Filtration | Removal of insoluble impurities | Simplify purification |
Summary of Research Findings
- Reaction efficiency is significantly improved using microwave irradiation, reducing reaction time from days to hours with comparable or higher yields.
- Coupling reagents such as EDC combined with HOAT or HOBt are preferred for their high efficiency and minimal side reactions.
- Solvent choice impacts yield and purity; dichloromethane and DMF are most commonly used.
- Purification methods are critical for obtaining pharmaceutical-grade compounds, with recrystallization being the most straightforward for small-scale synthesis.
Notes on Industrial and Laboratory Synthesis
- Scale-up considerations include maintaining reaction temperature, controlling reagent addition, and optimizing purification steps to ensure high purity and yield.
- Environmental and safety considerations favor the use of less toxic solvents and reagents, with proper waste disposal protocols.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that imidazole derivatives, including N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide, exhibit anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against a range of pathogens. The presence of the imidazole ring is crucial for its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
Neurological Applications
Recent studies suggest that this compound may have neuroprotective effects. It has been explored for potential use in treating neurodegenerative diseases by targeting pathways involved in oxidative stress and inflammation .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound in human cancer cell lines revealed significant cytotoxic effects. The compound was found to inhibit cell growth in a dose-dependent manner, with IC50 values indicating potent activity against breast and colon cancer cells. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound possesses considerable antimicrobial activity. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffold
- Target Compound: The imidazole ring provides a smaller aromatic system compared to benzimidazole derivatives.
- Benzimidazole Analog : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () features a fused benzene-imidazole ring, increasing planarity and binding affinity to DNA or enzyme pockets, as seen in anticancer applications .
Substituent Variations
- Target Compound : The 3,4-dimethoxybenzyl group attached to the imidazole nitrogen may enhance solubility via methoxy groups while influencing selectivity toward receptors like kinases or GPCRs.
Pharmacological Activity
- Benzimidazole Derivatives : Exhibit broad anticancer activity, as demonstrated by their ability to inhibit tubulin polymerization or topoisomerase enzymes .
- Imidazole Derivatives : Often associated with antifungal or anti-inflammatory properties (e.g., binding to COX-2), though specific data for the target compound are lacking .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide is a synthetic organic compound belonging to the class of imidazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent studies.
- Molecular Formula : C14H17N3O3
- Molecular Weight : Approximately 275.3 g/mol
- Structure : The compound features an imidazole ring and a 3,4-dimethoxyphenyl group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antimicrobial Activity : Compounds with imidazole rings are often associated with antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against various pathogens by inhibiting their growth or proliferation.
- Antitumor Activity : Research has suggested potential anticancer properties. The compound may interfere with cellular signaling pathways involved in cancer cell growth and survival .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications in diseases where these enzymes play a crucial role .
The mechanism of action of this compound involves:
- Binding to Enzymes : The compound likely binds to the active sites of enzymes, thereby inhibiting their functions. This interaction can block substrate access and alter metabolic pathways .
- Modulation of Receptor Activity : It may also interact with cellular receptors that regulate various signaling pathways, impacting processes such as cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Amine derivative | Neurotransmitter modulation |
| 3,4-Dimethoxybenzaldehyde | Aldehyde derivative | Antioxidant properties |
| 3,4-Dimethoxycinnamic acid | Cinnamic acid derivative | Anticancer effects |
This table illustrates how structural variations can influence biological activity and chemical properties.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Screening : A study conducted on multicellular spheroids demonstrated that this compound showed significant anticancer activity compared to standard treatments. It inhibited tumor growth effectively in vitro .
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
- Enzyme Interaction Studies : Research indicated that this compound could serve as a biochemical probe for investigating enzyme activities. Its binding affinity to specific targets was assessed using various biochemical assays .
Q & A
Q. What are the standard synthetic routes for N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide, and what key reaction conditions influence yield?
The synthesis typically involves coupling a 3,4-dimethoxybenzylamine derivative with an imidazole-1-carboxamide precursor. A common approach uses carbodiimide-mediated amide bond formation (e.g., EDC or DCC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine is often added to neutralize HCl byproducts. Critical parameters include:
Q. Which analytical techniques are most reliable for confirming structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the benzyl and imidazole proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, imidazole protons at δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 306.12 for CHNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like N-alkylated imidazole derivatives?
By-products often arise from competing alkylation at the imidazole nitrogen. Strategies include:
- Controlled pH : Maintaining mildly acidic conditions (pH 5–6) suppresses imidazole deprotonation, reducing alkylation .
- Protecting groups : Temporarily protecting the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group during coupling .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in carboxamide formation .
Q. What methodologies resolve contradictions in reported biological activity across assays?
Discrepancies may stem from assay variability or impurities. Solutions include:
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .
- Dose-response curves : Establish EC values to compare potency across studies.
- Impurity profiling : Use LC-MS to identify and quantify degradation products (e.g., hydrolyzed carboxamide) .
Q. How can computational models predict metabolic pathways or off-target interactions?
- Molecular docking : Predict binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methoxy vs. nitro groups) with metabolic stability .
- ADMET prediction tools : SwissADME or ADMETLab estimate bioavailability and toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
